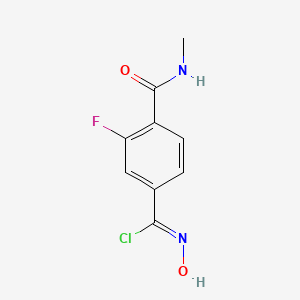

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride

Overview

Description

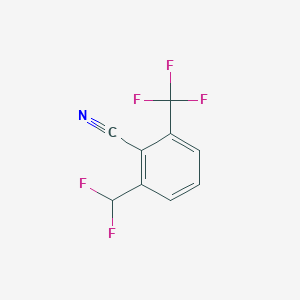

3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride is a chemical compound with the molecular formula C9H8ClFN2O2 . It has an average mass of 230.623 Da and a monoisotopic mass of 230.025833 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications

1. Radiosynthesis and PET Radiotracer Development

4-[18 F]Fluoro-N-hydroxybenzimidoyl chloride (18 FBIC) was developed as a building block for Ru-promoted 1,3-dipolar cycloaddition with alkynes, enabling the synthesis of 18 F-labelled 3,4-diarylsubstituted isoxazoles. 18 FBIC proved to be a stable synthon for the creation of PET radiotracers, expanding the portfolio of available PET radiotracers for various applications, including the radiosynthesis of a fluorine-18-labelled COX-2 inhibitor, a derivative of valdecoxib (Roscales & Kniess, 2019).

2. Synthesis of Pharmaceutical Compounds

In pharmaceutical synthesis, intermediates involving compounds similar to 3-Fluoro-N-hydroxy-4-(methylcarbamoyl)benzimidoyl chloride have been used for the preparation of various pharmaceutical compounds. For instance, the compound served as a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for use against key pathogens causing community-acquired respiratory tract infections (Lall et al., 2012). Moreover, it has been involved in the synthesis of novel N2S2 benzamidine/thiosemicarbazone ligands, which were used to synthesize corresponding ReVN and TcVN complexes (Nguyen et al., 2012).

3. Polymer Science and Material Chemistry

The compound has relevance in the field of polymer science and material chemistry. For example, fluoro-polyimides with excellent thermal stability, low moisture absorption, and high hygrothermal stability were synthesized using a fluorine-containing aromatic diamine, which is structurally similar to this compound (Xie et al., 2001). Additionally, the synthesis of polyethylene oxide drugs with variations at the ends, involving structures similar to the compound , has been explored for medical applications (Chen et al., 2000).

4. Synthesis of Novel Heterocyclic Compounds

Compounds structurally related to this compound have been utilized in the synthesis of novel heterocyclic compounds. For instance, a method for the synthesis of novel 3-fluoro pyrazolo[1,5-a]pyrimidine analogues starting from fluoro acetonitrile and benzoyl chloride was developed (Bel Abed et al., 2013). Additionally, eco-friendly synthesis methods have been established for novel fluoro isoxazoline and isoxazolidines using N-benzyl fluoro nitrone via cycloaddition reactions (Chakraborty & Luitel, 2013).

properties

IUPAC Name |

(1Z)-3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2O2/c1-12-9(14)6-3-2-5(4-7(6)11)8(10)13-15/h2-4,15H,1H3,(H,12,14)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWQMAYHHVPQMV-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C(=NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=C(C=C(C=C1)/C(=N/O)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

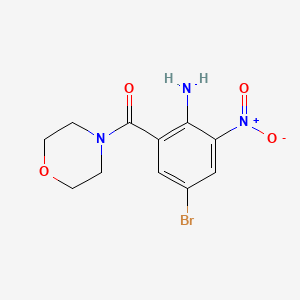

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

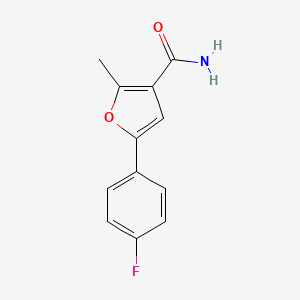

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine](/img/structure/B1413062.png)

![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)

![methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1413064.png)